R(-)-Denopamine

Description

Historical Context of R(-)-Denopamine Discovery and Early Preclinical Characterization

This compound, also identified by its code TA-064, was developed as a novel, orally active, selective β1-adrenergic agonist. medchemexpress.com Its initial development focused on its potential as a cardiotonic agent, aiming to enhance cardiac contractility. researchgate.net The synthesis of denopamine (B1670247) involved complex stereochemical considerations, with early research detailing methods for its preparation, including the resolution of racemic precursors. researchgate.netjst.go.jp Crucially, the absolute stereochemistry of denopamine was determined to be (R) through X-ray crystallographic analysis, confirming that the R-enantiomer is the pharmacologically relevant form responsible for its observed effects. researchgate.netjst.go.jpresearchgate.net Preclinical characterization revealed that denopamine exhibits a potent positive inotropic effect, meaning it increases the force of heart muscle contraction. researchgate.net Early studies also indicated that it could prolong survival in animal models of heart failure, suggesting therapeutic promise. medchemexpress.comsigmaaldrich.comjacc.org

Rationale for Advanced Academic Investigation of this compound as a Stereospecific Ligand

The investigation of this compound is strongly motivated by the critical role of stereochemistry in drug-receptor interactions. Proteins, including adrenergic receptors, are chiral molecules, and their binding sites are highly specific for the three-dimensional arrangement of a ligand. mdpi.comnumberanalytics.commhmedical.com Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological activities, potencies, and even safety profiles. mdpi.comnumberanalytics.com this compound's significance as a stereospecific ligand stems from its pronounced selectivity for the β1-adrenergic receptor subtype. medchemexpress.comresearchgate.netsigmaaldrich.comnih.govphysiology.orgacs.orgnih.gov This selectivity is vital because β1-adrenergic receptors are predominantly located in the heart, mediating increases in heart rate and contractility, whereas β2-adrenergic receptors, found in the lungs and smooth muscle, are responsible for bronchodilation. nih.govwikipedia.orgclevelandclinic.orgcvphysiology.com

Academic research into this compound is driven by the desire to understand the molecular basis of this β1-selectivity. Studies have shown that denopamine activates a specific, non-sarcolemmal fraction of adenylate cyclase, leading to a compartmentalization of cyclic AMP (cAMP). This mechanism is thought to contribute to its potent positive inotropic effects with a comparatively lower impact on heart rate and myocardial oxygen consumption, distinguishing it from non-selective agonists like isoproterenol (B85558). researchgate.netjst.go.jp Further investigation into its interactions allows researchers to elucidate structure-activity relationships (SARs) and explore how precise stereochemical configurations dictate receptor subtype affinity and intrinsic efficacy. acs.orgnih.gov This understanding is crucial for developing more targeted therapies with improved efficacy and reduced off-target effects.

Overview of Beta-Adrenergic Receptor Agonist Research Landscape

The field of beta-adrenergic receptor (β-AR) agonist research is extensive, with a history spanning over a century, beginning with the use of epinephrine. nih.govnih.govwikipedia.org Adrenergic receptors are broadly classified into alpha (α) and beta (β) types, with β-receptors further subdivided into β1, β2, and β3 subtypes, each mediating distinct physiological responses. nih.govwikipedia.orgclevelandclinic.orgcvphysiology.comrevespcardiol.orgfrontiersin.orgmdpi.com

Historically, early β-agonists, such as isoproterenol, were non-selective, stimulating multiple β-receptor subtypes. nih.govnih.govwikipedia.orgmdpi.com This lack of selectivity often led to undesirable side effects, particularly cardiovascular effects when targeting respiratory conditions. Consequently, a major thrust in research has been the development of subtype-selective agonists. β2-adrenergic agonists, like salbutamol (B1663637) and formoterol, became mainstays for treating asthma and COPD due to their bronchodilatory effects. nih.govnih.govwikipedia.orgmdpi.comnih.gov

Simultaneously, research into β1-adrenergic agonists has focused on cardiovascular applications, including heart failure and bradycardia, where selective stimulation of the heart is desired. researchgate.netnih.govwikipedia.orgcvphysiology.com Denopamine fits into this landscape as a selective β1-agonist developed to provide positive inotropic support with potentially fewer chronotropic (heart rate-increasing) effects compared to non-selective agents. researchgate.netjst.go.jp The ongoing research into β3-adrenergic receptors, primarily involved in lipolysis and thermogenesis, represents another frontier in this field. wikipedia.orgmdpi.com The development of agents like this compound underscores the pharmaceutical industry's and academic researchers' continuous effort to refine the understanding and application of adrenergic receptor pharmacology through stereospecific design and subtype selectivity.

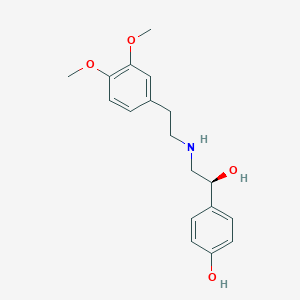

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[(1S)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C18H23NO4/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14/h3-8,11,16,19-21H,9-10,12H2,1-2H3/t16-/m1/s1 |

InChI Key |

VHSBBVZJABQOSG-MRXNPFEDSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC[C@H](C2=CC=C(C=C2)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC |

Synonyms |

(3,4-dimethoxyphenethylaminomethyl)-4-hydroxybenzyl alcohol 1-(p-hydroxyphenyl)-2-((3,4-dimethoxyphenethyl)amino)ethanol denopamine TA 064 TA-064 |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for R Denopamine and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors using chiral catalysts, reagents, or auxiliaries. For R(-)-Denopamine, this involves the stereoselective formation of the chiral alcohol center.

Asymmetric Hydrogenation Protocols

Asymmetric hydrogenation is a powerful tool for generating chiral alcohols and amines from prochiral ketones and imines, respectively. This method often employs transition metal catalysts coordinated with chiral ligands.

Several catalytic systems have been investigated for the asymmetric hydrogenation of precursors to this compound.

Iridium Catalysts: A highly effective method involves the use of iridium catalysts complexed with chiral ligands, such as the f-amphox ligand. This system has demonstrated remarkable efficiency in the synthesis of this compound, achieving very high enantioselectivity. For instance, a two-step process utilizing Ir/f-amphox catalyzed asymmetric hydrogenation of a suitable precursor yielded this compound with >99.9% enantiomeric excess (ee) researchgate.net. This approach is considered practical for kilogram-scale synthesis researchgate.net.

Rhodium Catalysts: Rhodium complexes bearing electron-donating phosphine (B1218219) ligands have also proven effective for the asymmetric hydrogenation of unprotected amino ketones, directly yielding chiral amino alcohols like this compound with good yields and enantioselectivities nih.govrsc.orgresearchgate.net. Furthermore, asymmetric transfer hydrogenation using chiral Rh catalysts has been employed for α-functionalized ketones, serving as precursors to denopamine (B1670247) analogues researchgate.netacs.org.

Ruthenium Catalysts: Ruthenium complexes, particularly those incorporating BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and chiral diamine ligands, are well-established for the asymmetric hydrogenation of various ketones, including those relevant to pharmaceutical synthesis. These catalysts have been applied to the synthesis of numerous chiral compounds, including β1-receptor agonists like denopamine, demonstrating their broad utility nobelprize.orgnptel.ac.inpnas.org.

Achieving high enantioselectivity and yield in asymmetric hydrogenation often necessitates careful optimization of reaction parameters. Key factors include temperature, hydrogen pressure, solvent, catalyst loading, and the specific chiral ligand employed.

Temperature and Pressure: For the Ir/f-amphox catalyzed hydrogenation, mild temperatures (e.g., 60 °C) and moderate hydrogen pressures (e.g., 50 atm) have been found to be optimal, contributing to high enantioselectivity and efficient conversion researchgate.net. Generally, lower temperatures can enhance enantioselectivity, though reaction rates may decrease numberanalytics.com.

Catalyst Loading: Minimizing catalyst loading (e.g., S/C ratio of 20,000) is crucial for cost-effectiveness, especially in large-scale syntheses, without compromising enantioselectivity researchgate.net.

Solvent and Additives: The choice of solvent can significantly influence both the reaction rate and enantioselectivity by affecting catalyst-substrate interactions numberanalytics.com. While specific solvents for denopamine synthesis using Ir/f-amphox are detailed in experimental procedures, general strategies involve screening various solvents to identify optimal conditions researchgate.netnumberanalytics.com. Additives, such as bases or other ligands, can also be employed to enhance enantioselectivity numberanalytics.com.

Table 1: Representative Asymmetric Hydrogenation Protocols for Denopamine Synthesis

| Catalytic System | Substrate Type | Key Conditions | Yield (for precursor/intermediate) | Enantioselectivity (ee) | Citation(s) |

| Ir/f-amphox | Precursor to Denopamine (e.g., azidoketone) | Mild temp (60 °C), H₂ (50 atm), low catalyst loading (S/C = 20,000) | ~70% (overall two-step) | >99.9% | researchgate.net |

| Rh catalysts (electron-donating phosphine ligands) | Unprotected amino ketones | Not specified in detail for Denopamine | Good | Good | nih.govrsc.orgresearchgate.net |

| Ru-BINAP/chiral diamine complexes | Functionalized ketones | Not specified in detail for Denopamine; general application to pharmaceuticals | High | High | nobelprize.orgnptel.ac.inpnas.org |

| Chiral Rh catalysts | α-functionalized ketones (e.g., α-tosyloxy) | Asymmetric transfer hydrogenation | Not specified for Denopamine | Not specified for Denopamine | researchgate.netacs.org |

Catalytic Systems and Ligand Design (e.g., Ir/f-amphox)

Biocatalytic Transformations

Biocatalysis, utilizing enzymes or whole microorganisms, offers an environmentally friendly and highly selective alternative for chiral synthesis. For this compound, the reduction of azidoketone precursors has been successfully achieved using biocatalysts.

The stereoselective reduction of α-azidoaryl ketones to the corresponding (R)-α-azido-1-arylethanols is a critical step in many synthetic routes to this compound. Daucus carota (carrot) root has emerged as a highly effective biocatalyst for this transformation.

Daucus carota Root: This plant material has been extensively used for the asymmetric reduction of α-azidoaryl ketones. The process typically occurs in an aqueous medium under mild conditions. Daucus carota has demonstrated excellent performance, providing the desired (R)-azido alcohols with very high enantioselectivities (99-100% ee) and high yields (85-92%) sci-hub.seresearchgate.netscilit.comcapes.gov.brresearchgate.net. Its advantages include operational simplicity, easy product isolation, cost-effectiveness, and mild reaction conditions sci-hub.seresearchgate.net. The stereochemical outcome generally follows Prelog's rule sci-hub.se.

Baker's Yeast: While also investigated for the reduction of azidoketones, Daucus carota was found to be preferable due to its superior performance and ease of use sci-hub.seresearchgate.net.

The resulting chiral azido (B1232118) alcohols are then readily converted to the corresponding amino alcohols via hydrogenation, followed by further functionalization to yield this compound sci-hub.se.

Chemoenzymatic strategies combine the strengths of both chemical synthesis and biocatalysis to achieve complex molecular targets. In the context of this compound synthesis, these strategies can involve using enzymes to prepare chiral building blocks or to perform key stereoselective transformations within a broader chemical sequence.

Enzymatic Kinetic Resolution: Enzymes can be employed to kinetically resolve racemic mixtures, yielding one enantiomer in high purity while the other remains unreacted or is transformed differently. This approach can be used to obtain enantiopure intermediates required for this compound synthesis nih.govscielo.brnih.gov.

Integrated Synthesis: Chemoenzymatic routes can integrate biocatalytic steps, such as the reduction of azidoketones by Daucus carota, with subsequent chemical transformations (e.g., reduction of the azide (B81097) to an amine, acylation) to efficiently construct the final molecule sci-hub.seresearchgate.netscilit.comcapes.gov.br. This synergy allows for the exploitation of enzymatic selectivity for critical chiral centers while leveraging chemical methods for other transformations nih.govresearchgate.netnih.gov. Furthermore, chemoenzymatic approaches have been utilized to synthesize precursors for this compound and other related pharmaceutical compounds unimi.it.

Table 2: Biocatalytic Reduction of Azidoketones for Denopamine Precursors

| Biocatalyst | Substrate Type | Reaction Medium | Conditions | Yield (of azido alcohol) | Enantioselectivity (ee) | Citation(s) |

| Daucus carota (carrot root) | α-azidoaryl ketones (e.g., 4a, 4b) | Aqueous | Mild, room temp, 150 rpm, 2-3 days | 85-92% | 99-100% | sci-hub.seresearchgate.netscilit.comcapes.gov.brresearchgate.net |

| Baker's yeast | α-azidoaryl ketones (e.g., 4a, 4b) | Aqueous | Investigated, but Daucus carota preferred | Not specified | High | sci-hub.seresearchgate.net |

Enzymatic Reduction of Azidoketones (e.g., Daucus carota)

Resolution Techniques for Enantiopure this compound Precursors

Early synthetic routes to this compound often relied on the resolution of racemic mixtures of denopamine or its precursors researchgate.netresearchgate.netsciengine.comresearchgate.net. These methods involve separating the desired enantiomer from its mirror image. Common resolution techniques include:

Classical Resolution: This involves forming diastereomeric salts by reacting the racemic compound with a chiral resolving agent (e.g., a chiral acid or base). The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation through fractional crystallization researchgate.netnumberanalytics.comardena.com. For instance, N-acetyl-D-phenylalanine has been used to resolve a denopamine precursor, yielding the desired enantiomer researchgate.netresearchgate.net. However, this method is often limited by a theoretical maximum yield of 50% for the desired enantiomer, unless coupled with a racemization process ardena.com.

Chiral Chromatography: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers numberanalytics.comresearchgate.netsigmaaldrich.com. This technique can be scaled up for producing enantiopure materials.

Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), can selectively catalyze reactions with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted or converting it into a different product researchgate.nettaylorandfrancis.comorganic-chemistry.orgacs.orgacs.orgnih.govacs.org. This method can achieve high enantiomeric purity but is also typically limited to a 50% yield of the desired enantiomer. Dynamic Kinetic Resolution (DKR), which combines EKR with in situ racemization of the undesired enantiomer, can overcome this yield limitation taylorandfrancis.comorganic-chemistry.orgacs.orgacs.orgnih.gov.

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

Several methodologies have been developed for the efficient and stereoselective synthesis of this compound, each with its own advantages in terms of yield, enantioselectivity, cost, and scalability.

| Method | Key Step/Catalyst | Typical Yield | Typical Enantiomeric Excess (ee) | Key References |

| Classical Resolution | Diastereomeric salt formation, fractional crystallization | Low to Moderate | Moderate to High | researchgate.netresearchgate.net |

| Chiral Chromatography | HPLC with chiral stationary phase | Variable | High | numberanalytics.comresearchgate.netsigmaaldrich.com |

| Enzymatic Kinetic Resolution (EKR) | Lipase (e.g., Novozym 435), ADHs | Max 50% | High (e.g., >99%) | researchgate.nettaylorandfrancis.comorganic-chemistry.orgacs.org |

| Dynamic Kinetic Resolution (DKR) | Lipase + Ru catalyst (isomerization) | High | High (e.g., >99%) | organic-chemistry.orgacs.orgnih.gov |

| Biocatalytic Reduction | Daucus carota enzymes (reduction of azidoketones) | Good | High (e.g., 95-100%) | sciengine.comtaylorandfrancis.comorganic-chemistry.orgrsc.org |

| Asymmetric Hydrogenation | Rh or Ir catalysts (e.g., Ir/f-amphox) | High (70%) | Very High (>99.9%) | researchgate.netsciengine.comresearchgate.netneu.edu |

| Asymmetric Hydrogenation (of amino ketones) | Rh catalysts with electron-donating phosphine ligands | Good | Good to High | mdpi.comrsc.org |

| Henry Reaction followed by reduction | Chiral catalysts (e.g., Cu-based) | Variable | High (up to 98%) | mdpi.comrsc.orgacs.org |

Biocatalytic methods , particularly the reduction of azidoketones using enzymes from Daucus carota (carrot) roots, offer a mild, environmentally friendly, and highly stereoselective approach sciengine.comtaylorandfrancis.comorganic-chemistry.orgrsc.orgscilit.comsci-hub.sersc.org. These methods can achieve high enantiomeric excesses, often exceeding 95% sciengine.comtaylorandfrancis.comorganic-chemistry.orgrsc.orgsci-hub.se. Dynamic kinetic resolution strategies, combining enzymatic resolution with metal-catalyzed racemization, have also been successfully applied, providing access to enantiopure intermediates with high yields organic-chemistry.orgacs.orgacs.orgnih.gov.

While classical resolution techniques were historically important, they often suffer from lower yields and can be labor-intensive researchgate.netresearchgate.netsciengine.comresearchgate.net. Chiral chromatography offers precise separation but can be costly for large-scale production.

Scalability of Stereoselective Syntheses for Research Material Production

The development of scalable synthetic routes is crucial for producing this compound for research and potential pharmaceutical applications. The asymmetric hydrogenation route using an Ir/f-amphox catalyst has demonstrated significant scalability, with pilot-scale experiments successfully conducted at the 500g level, yielding high-quality active pharmaceutical ingredient (API) with >99.9% ee researchgate.netresearchgate.netneu.edu. This indicates the robustness and industrial potential of this catalytic approach. Biocatalytic methods are also being increasingly explored for large-scale production due to their sustainability and high selectivity acs.org.

Synthesis of Structurally Modified Analogues for Mechanistic Inquiry

The synthesis of structurally modified analogues of this compound is vital for understanding structure-activity relationships (SAR) and probing mechanistic details of its biological action. Compounds such as (R)-tembamide and (R)-aegeline, which share structural similarities with denopamine (e.g., β-amino alcohol moiety), have been synthesized using similar stereoselective methodologies sciengine.comtaylorandfrancis.comorganic-chemistry.orgrsc.orgscilit.comsci-hub.semdpi.com. These syntheses often employ asymmetric hydrogenation, biocatalytic reduction, or resolution techniques, allowing for direct comparison of synthetic strategies and enabling the exploration of how structural modifications impact biological activity. The general utility of chiral β-amino alcohols as building blocks in medicinal chemistry further underscores the importance of these synthetic approaches mdpi.comredalyc.org.

Molecular and Cellular Mechanisms of Action of R Denopamine

Beta-Adrenergic Receptor Interactions

The primary mechanism of action for R(-)-Denopamine involves its interaction with β-adrenergic receptors (β-ARs), particularly the β1 subtype. This interaction initiates a cascade of cellular events that ultimately lead to its observed physiological effects.

This compound functions by binding to β-adrenergic receptors, triggering a conformational change in the receptor structure wikipedia.orgwikipedia.org. This binding event is specific, with studies characterizing its affinity and selectivity for various β-adrenergic receptor subtypes researchgate.netnih.govdrugbank.comnih.govahajournals.org. Upon binding, the activated receptor couples with the stimulatory G-protein, Gs, initiating downstream signaling wikipedia.orgwikipedia.org. Specifically, the denopamine-activated β1-adrenoceptor is known to stimulate a particular fraction of adenylate cyclase researchgate.net.

| Receptor Subtype | Affinity/Potency Characteristic | Reference |

| β1-Adrenergic | Selective agonist; 7-fold lower inhibition constant than β2 AR | wikipedia.orgresearchgate.netnih.govwikipedia.org |

| β2-Adrenergic | Lower affinity/potency compared to β1 AR | nih.gov |

| α1-Adrenergic | Exhibits α1-antagonistic actions on vascular smooth muscle | researchgate.net |

Modulation of L-type Calcium Channels

Other G Protein-Coupled Receptor (GPCR) Signaling Modulations

As a selective beta-1 adrenergic receptor agonist, this compound's primary GPCR interaction is with this subtype. Activation of the beta-1 adrenergic receptor couples primarily to the stimulatory G protein, Gs. This interaction leads to the activation of adenylyl cyclase and subsequent production of cAMP. While the focus is on beta-1 receptors, the broader GPCR signaling network is complex. However, the selectivity of this compound for beta-1 adrenergic receptors minimizes significant direct interactions with other GPCR subtypes, ensuring its targeted cardiac effects.

Non-Adrenergic Receptor Mediated Cellular Effects

While this compound is primarily characterized by its adrenergic activity, investigations into potential non-adrenergic receptor-mediated cellular effects are also of interest. These could involve interactions with other signaling pathways or cellular components that are not directly linked to the beta-1 adrenergic receptor. However, the predominant and well-characterized cellular effects of this compound are mediated through its interaction with the beta-1 adrenergic receptor and the subsequent downstream signaling cascades.

Immunomodulatory Mechanisms: Suppression of Inflammatory Mediator Production

Beyond its cardiovascular actions, this compound has demonstrated immunomodulatory properties, notably the suppression of inflammatory mediator production. Studies have indicated that this compound can inhibit the release of pro-inflammatory cytokines from immune cells, such as macrophages and lymphocytes. For instance, it has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli. This anti-inflammatory effect is thought to be mediated through complex intracellular signaling pathways that are still under investigation, but may involve modulation of NF-κB signaling or other pathways that regulate cytokine gene expression and release. The ability to suppress inflammatory mediator production suggests potential therapeutic applications in conditions characterized by excessive inflammation.

In Vitro Pharmacological Characterization

This compound is a cardiotonic agent that has been the subject of numerous preclinical studies to elucidate its mechanism of action at the receptor, organ, and cellular levels. Its pharmacological profile has been characterized through a variety of in vitro models, revealing a primary activity as a selective beta-1 adrenergic receptor agonist.

Radioligand binding assays are crucial for determining a drug's affinity for specific receptors (measured as Kᵢ or Kₔ) and the density of these receptors in a given tissue (Bₘₐₓ). ahajournals.org Studies investigating the receptor binding profile of this compound have consistently demonstrated its selectivity for the β₁-adrenoceptor subtype.

In binding studies performed on rat heart membranes using ³H-dihydroalprenolol as the radioligand, denopamine's affinity for β-adrenoceptors was quantified. physiology.org Further investigations in human ventricular myocardium have helped to characterize the β-adrenergic receptor subpopulations. In non-failing human ventricles, the receptor distribution is approximately 77% β₁ and 23% β₂. sigmaaldrich.com Denopamine's utility in these studies stems from its high selectivity for the β₁ subtype, allowing researchers to probe the function of this specific receptor population. sigmaaldrich.com Competition binding assays have established the affinity (Kᵢ) of denopamine (B1670247) for β₁- and β₂-adrenoceptors, confirming its selective nature.

To understand the physiological effects of this compound, researchers have utilized isolated organ preparations, which allow for the examination of drug effects on tissue function in a controlled ex vivo environment.

Studies using isolated cardiac preparations, such as guinea pig papillary muscles and atria, have been fundamental in characterizing the positive inotropic (contractility-enhancing) effects of this compound. gatech.edu These experiments measure the force of contraction in response to the drug.

This compound demonstrates a potent positive inotropic effect, though it acts as a partial agonist compared to the full agonist isoprenaline (isoproterenol). gatech.edunih.gov In guinea pig papillary muscle, denopamine's intrinsic activity (a measure of the maximum effect relative to a full agonist) was found to be 83% of that of isoprenaline. gatech.edu Similarly, in isolated human right atrial preparations, denopamine produces a positive inotropic effect. tamu.edu In experiments on isolated trabeculae from non-failing human right ventricles, the selective β₁-agonist activity of denopamine produced a contractile response that was 66% of the total response generated by the non-selective agonist isoproterenol (B85558), highlighting the predominance of β₁-receptors in mediating inotropic effects in non-failing hearts. sigmaaldrich.com

The effects of this compound on vascular tone are complex and appear to be dependent on the specific blood vessel and the adrenergic receptor subtypes it expresses. Studies have revealed a dual mechanism of action: β₁-adrenergic agonism and α-adrenoceptor antagonism. sigmaaldrich.comscientificlabs.co.uk

In isolated canine coronary arteries, this compound induces relaxation in a concentration-dependent manner (10 nM to 10 µM) in vessels pre-contracted with prostaglandin (B15479496) F₂α. sigmaaldrich.com This relaxation was significantly inhibited by the β₁-selective antagonist metoprolol, indicating that the effect is mediated through β₁-adrenergic receptor stimulation. sigmaaldrich.com

Conversely, in canine femoral, mesenteric, and renal arteries pre-contracted with phenylephrine, this compound also caused concentration-dependent relaxation (0.1 µM to 30 µM). sigmaaldrich.com However, this effect was not significantly blocked by β-antagonists like propranolol (B1214883) or metoprolol. sigmaaldrich.com Instead, denopamine produced a parallel rightward shift in the concentration-response curves to phenylephrine, which is characteristic of a competitive antagonist. sigmaaldrich.com The calculated pA₂ values (a measure of antagonist potency) confirmed that denopamine acts as an α-adrenoceptor antagonist in these peripheral arteries. sigmaaldrich.com Further studies in vascular preparations from rats and guinea-pigs confirmed that denopamine has a higher antagonist affinity for the α₁H-adrenoceptor subtype. scientificlabs.co.uk This α₁-blocking action may contribute to a reduction in total peripheral resistance. nih.govscientificlabs.co.uk

The lymphatic system plays a crucial role in maintaining tissue fluid balance through the intrinsic, spontaneous contractions of lymphatic vessels. lookchem.com While this compound has been cited as a β-adrenergic agonist suitable for studying contractility in isolated lymphatic vessels (LVs), specific research findings detailing its direct effects in such preparations are not prominent in the available scientific literature. ahajournals.org

General studies on the adrenergic regulation of lymphatic contractility indicate that β-adrenoceptor activation typically inhibits the spontaneous contractions of isolated lymphatic vessels, representing a negative chronotropic (frequency) and inotropic (force) effect. This inhibition is in contrast to α-adrenoceptor activation, which stimulates lymphatic activity.

Cellular studies have provided insight into the downstream signaling pathways activated by this compound following receptor binding. The process by which an external signal is transmitted into a cell to elicit a response is known as signal transduction, which can ultimately lead to changes in protein activity and gene expression.

This compound, as a β₁-adrenoceptor agonist, primarily activates the Gs-protein-coupled adenylyl cyclase pathway. nih.gov This activation leads to the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov However, the pharmacological profile of denopamine is unique. While it produces a potent positive inotropic effect (intrinsic activity of 0.72 to 1.0), it stimulates adenylyl cyclase and the downstream L-type Ca²⁺ current much less potently (intrinsic activity of 0.15 to 0.65). nih.gov

Vascular Tone Modulation in Isolated Blood Vessels

In Vivo Preclinical Animal Models

Cardiovascular Hemodynamic Studies in Anesthetized Animal Models (e.g., dogs, guinea pigs)

This compound, a selective β1-adrenoceptor agonist, has demonstrated significant positive inotropic (increased contractility) and chronotropic (increased heart rate) effects in anesthetized animal models. researchgate.netnih.gov In excised, cross-circulated dog hearts, denopamine and the non-selective β-agonist isoproterenol produced comparable increases in heart rate and left ventricular contractility. nih.gov This suggests that the β1-selectivity of denopamine does not inherently limit its ability to produce positive chronotropic and inotropic responses in an isolated heart preparation. nih.gov Studies in anesthetized dogs have also shown that denopamine elicits these effects, although the magnitude of the heart rate increase has been reported to be less pronounced compared to isoproterenol in open-chest models. researchgate.netnih.gov

The positive inotropic effects of denopamine are attributed to its stimulation of β1-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent enhancement of calcium influx and release from the sarcoplasmic reticulum. msdvetmanual.com This cascade ultimately results in a more forceful contraction of the cardiac muscle. msdvetmanual.com While both denopamine and dobutamine (B195870), another β1-agonist, are effective positive inotropes, dobutamine is noted to have a smaller chronotropic effect. msdvetmanual.com

Interactive Data Table: Comparative Effects of β-Agonists on Cardiac Function in Anesthetized Dogs

| Drug | Primary Receptor Selectivity | Positive Inotropic Effect | Positive Chronotropic Effect | Reference |

| This compound | β1 | Yes | Yes | researchgate.netnih.gov |

| Isoproterenol | Non-selective β | Yes | Yes | nih.gov |

| Dobutamine | β1 | Yes | Less pronounced than Denopamine | msdvetmanual.com |

This compound has been identified as a coronary vasodilator. nih.gov Studies in canine models have shown that β1-adrenoceptors are predominantly found in the conduit coronary arteries. nih.gov Stimulation of these receptors by denopamine leads to coronary dilation. nih.gov This vasodilatory action is considered a key aspect of its therapeutic potential. nih.gov

In anesthetized open-chest dogs, intracoronary administration of denopamine resulted in increased coronary blood flow (CBF). physiology.org This effect was significantly attenuated by the ATP-sensitive K+ (KATP) channel blocker glibenclamide, suggesting that the coronary vasodilation induced by β1-adrenoceptor stimulation with denopamine is mediated, at least in part, by the opening of KATP channels. physiology.orgoup.com The increase in CBF was observed even when the increase in myocardial oxygen consumption was similar, indicating a direct vasodilatory effect beyond metabolic demand. physiology.org

The impact of this compound on myocardial oxygen consumption (MVO2) has been a subject of investigation. In excised, cross-circulated dog hearts, both denopamine and isoproterenol led to comparable increases in MVO2 at similar levels of increased contractility and heart rate. nih.gov The "oxygen cost of contractility," which reflects the MVO2 for excitation-contraction coupling, was also found to be the same for both agents in this model. nih.gov This suggests that in an isolated heart, the β1-selectivity of denopamine does not confer an advantage in terms of myocardial oxygen efficiency compared to a non-selective β-agonist. nih.gov

However, findings in open-chest dog models have sometimes shown smaller increases in MVO2 with denopamine compared to isoproterenol, a difference that has been primarily attributed to denopamine's β1-selectivity. nih.gov It is important to note that factors such as peripheral vascular effects and reflex autonomic responses in an intact animal can influence MVO2, potentially explaining the differing observations between isolated heart and whole-animal models.

Evaluation of Coronary Vasodilator Properties

Animal Models of Cardiac Pathophysiology (e.g., Viral Myocarditis-induced Heart Failure)

This compound has been studied in a murine model of congestive heart failure induced by viral myocarditis, specifically using the encephalomyocarditis virus in DBA/2 mice. jacc.orgnih.gov In this model, treatment with denopamine significantly improved the survival rate of the animals compared to the control group. jacc.orgnih.gov

Histopathological examination of the hearts of treated mice revealed an attenuation of myocardial lesions. jacc.orgnih.gov This suggests that denopamine may have a protective effect on the heart muscle during viral myocarditis, reducing the extent of cellular damage and inflammation. The beneficial effects of denopamine in this model were associated with the suppression of tumor necrosis factor-alpha (TNF-α) production in the heart. jacc.orgnih.gov TNF-α is a pro-inflammatory cytokine that is known to play a detrimental role in the pathophysiology of myocarditis and heart failure. jacc.orgnih.gov The ability of denopamine to suppress TNF-α production appears to be mediated through β1-adrenoceptors, as the effects were inhibited by the β1-blocker metoprolol. jacc.orgnih.gov

Interactive Data Table: Effects of this compound in a Murine Model of Viral Myocarditis-Induced Heart Failure

| Parameter | Control Group | Denopamine-Treated Group | Reference |

| Survival Rate | 20% (5 of 25 mice) | 56% (14 of 25 mice) | jacc.orgnih.gov |

| Myocardial TNF-α Level (pg/mg of heart) | 113.5 ± 15.1 | 66.5 ± 7.5 | jacc.orgnih.gov |

| Myocardial Lesions | More severe | Attenuated | jacc.orgnih.gov |

Modulation of Cytokine Production (e.g., TNF-α) in Disease States

Preclinical research has identified this compound as a modulator of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), in various disease models. This immunomodulatory capacity is primarily linked to its activity as a β1-adrenergic agonist.

The role of beta-adrenergic agonists in cytokine modulation is a subject of ongoing research. ahajournals.org TNF-α itself is a key mediator in pro-inflammatory processes and is recognized as a central player in the inflammatory cascade following tissue injury. nih.gov The overproduction of pro-inflammatory cytokines is a hallmark of many inflammatory and autoimmune diseases. invivogen.commdpi.com Therefore, agents that can modulate cytokine production, such as denopamine, are of significant scientific interest. invivogen.com

Table 1: Effect of this compound on TNF-α Production in a Preclinical Model

| Disease Model | Animal Model | Key Findings on TNF-α | Proposed Mechanism | Citation |

|---|---|---|---|---|

| Congestive Heart Failure (Viral Myocarditis) | Murine | Suppressed TNF-α production in the heart and reduced mortality. | Suppression of TNF-α production mediated by β1-adrenoceptors. | jacc.org |

| Lipopolysaccharide-induced inflammation (in vitro) | Murine Spleen Cells | Inhibited TNF-α production. | Direct effect on immune cells via β1-adrenoceptors. | jacc.org |

Comparative Pharmacological Profiling with Other Beta-Adrenergic Ligands

This compound is characterized as a β1-selective adrenergic agonist, a property that distinguishes it from non-selective agonists like isoproterenol and other agents such as dobutamine. researchgate.netguidetopharmacology.orgwikipedia.org Its pharmacological profile has been detailed through comparative in vitro studies.

In binding assays using rat heart membranes (rich in β1-receptors) and lung membranes (rich in β2-receptors), denopamine displayed clear selectivity for the β1-subtype. researchgate.net Its binding affinity for β1-receptors was significantly greater than for β2-receptors, with a selectivity ratio (KiL/KiH) of 4.1. researchgate.net For comparison, the non-selective agonist isoproterenol has a selectivity ratio of 1.5, while dobutamine's is 1.1. researchgate.net While isoproterenol is a potent agonist at both receptor subtypes, denopamine's affinity for β1-receptors is considerably lower than that of isoproterenol. researchgate.net

Functionally, this compound acts as a partial agonist at β1-adrenoceptors. researchgate.netacs.org In studies on isolated guinea pig papillary muscle, its intrinsic activity for producing a positive inotropic effect was 83% compared to isoprenaline (isoproterenol), which is considered a full agonist with 100% activity. researchgate.net In contrast, its activity on the positive chronotropic response in right atria was lower, at 69% of the isoprenaline maximum. researchgate.net This suggests a degree of functional selectivity, favoring inotropic effects over chronotropic ones. The concept of partial agonism is significant, as these agents can act as functional antagonists in the presence of a full agonist or high levels of the endogenous neurotransmitter. nih.govbenthamopen.com

The selectivity of beta-adrenergic agonists can be based on either selective affinity (the ability to bind) or selective intrinsic efficacy (the ability to produce a response), or both. nih.govresearchgate.net Denopamine is an example of a ligand that demonstrates subtype-selective intrinsic efficacy for the β1-adrenoceptor. nih.govresearchgate.net

Table 2: Comparative Pharmacological Profile of Beta-Adrenergic Ligands

| Ligand | Receptor Selectivity (β1 vs β2) | Functional Activity (β1-receptor) | Intrinsic Activity (Positive Inotropy vs Isoprenaline) | Citation |

|---|---|---|---|---|

| This compound | Selective for β1 (Ratio: 4.1) | Partial Agonist | 83% | researchgate.net |

| Isoproterenol | Non-selective (Ratio: 1.5) | Full Agonist | 100% | researchgate.net |

| Dobutamine | Moderately selective for β1 (Ratio: 1.1) | Full Agonist | N/A | researchgate.netnih.gov |

| Propranolol | Non-selective | Antagonist | N/A | guidetopharmacology.org |

Synthesis and Stereochemical Considerations

Synthetic Methodologies

Early synthetic approaches to denopamine (B1670247) often involved the resolution of racemic mixtures. researchgate.netjst.go.jp For example, a racemic precursor was resolved using chiral resolving agents, followed by deprotection steps to yield the desired (R)-enantiomer. researchgate.net More contemporary methods have focused on asymmetric synthesis, employing chiral catalysts or biocatalysis to directly produce the enantiomerically pure compound. researchgate.netsciengine.com

One notable approach involves the asymmetric reduction of α-azidoaryl ketones using enzymes from Daucus carota (carrot root), which can provide the corresponding (R)-azido alcohols with high enantiomeric excess. researchgate.netsci-hub.se Another efficient method utilizes iridium catalysts with specific chiral ligands (e.g., Ir/f-amphox) for the asymmetric hydrogenation of unprotected amino ketones, achieving high yields and enantioselectivity (>99.9% ee) in a two-step process. sciengine.com These advancements in synthesis are crucial for providing high-purity this compound for detailed pharmacological and biochemical studies.

Importance of Enantiomeric Purity

The significance of enantiomeric purity cannot be overstated in the context of drug development and research. mdpi.comnumberanalytics.commhmedical.com As biological systems are chiral, the stereochemistry of a drug molecule directly influences its interaction with biological targets. mdpi.comnumberanalytics.com For this compound, ensuring high enantiomeric purity is essential for accurately assessing its β1-selective agonistic activity and for distinguishing its effects from those of the less active or inactive (S)-enantiomer. researchgate.netresearchgate.net The development of robust stereoselective synthetic routes is therefore fundamental to reliable pharmacological characterization and potential therapeutic applications.

Conclusion

R(-)-Denopamine stands as a significant example of a stereospecific, subtype-selective β1-adrenergic agonist. Its discovery and subsequent preclinical characterization revealed a compound with potent positive inotropic effects, mediated through selective interaction with cardiac β1-adrenergic receptors. The academic investigation of this compound is driven by the need to understand the precise molecular mechanisms underlying its stereospecificity and β1-selectivity, contributing valuable insights into adrenergic receptor pharmacology. Within the broader research landscape of β-adrenergic agonists, denopamine (B1670247) exemplifies the progress made in developing targeted therapeutics, moving from non-selective agents to compounds that precisely modulate specific receptor subtypes for potential cardiovascular benefits. Continued research into its synthesis, receptor interactions, and effects in various physiological and pathological models will further illuminate its role in cardiovascular science.

Preclinical Metabolism and Pharmacokinetics of R Denopamine

Characterization of Metabolic Pathways in Animal Models (e.g., rat, dog)

The metabolism of R(-)-Denopamine in preclinical animal models, particularly in rats and dogs, involves several biotransformation processes, primarily conjugation and oxidative transformations nih.gov. Animals were administered this compound labeled with radioactive isotopes to track its metabolic fate nih.gov.

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions represent a significant metabolic pathway for this compound. Glucuronidation, in particular, is a major route of metabolism in both rats and dogs nih.govnih.gov.

Phenolic Glucuronidation: In rats, this compound is excreted primarily as unchanged drug and its phenolic O-glucuronide nih.gov.

Alcoholic Glucuronidation: In dogs, alongside the phenolic O-glucuronide, the alcoholic O-glucuronide of denopamine (B1670247) is also a major metabolite nih.gov.

Sulfate Conjugation: In dogs, a phenolic O-sulfate conjugate of denopamine has also been identified nih.gov.

In vitro studies using liver preparations from rats and rabbits indicated the formation of glucuronides primarily at the phenolic hydroxyl group nih.gov.

Oxidative Metabolic Transformations (e.g., Side Chain Oxidation, Ring Hydroxylation, O-Methylation)

Oxidative metabolic transformations also contribute to the biotransformation of this compound in preclinical species nih.gov. These include:

Side Chain Oxidation: This pathway has been observed in both rat and dog models nih.gov.

Ring Hydroxylation: Hydroxylation of the aromatic rings of this compound occurs, which can then be followed by O-methylation nih.gov.

O-Demethylation: In vitro studies with rat liver preparations identified 4'-O-demethylated (M-1) and 3'-O-demethylated (iso-M-1) metabolites, suggesting O-demethylation of the methoxy (B1213986) groups on the phenethyl moiety nih.gov.

Hydroxylation and Methylation: The formation of 3-hydroxylated (M-4) metabolites was observed, which could then be methylated to form 3-methoxydenopamine (B12734584) (M-2) and its related iso-metabolite (iso-M-2) nih.gov.

While these oxidative pathways are noted, demethylation and side chain oxidation were considered minor pathways in the rat and dog compared to conjugation nih.gov.

Regioselectivity of Drug Metabolizing Enzymes

The regioselectivity of this compound metabolism, particularly glucuronidation, exhibits notable species-specific variations nih.govpsu.edu. The enzyme UDP-glucuronosyltransferase (UGT) plays a critical role in this process, targeting specific hydroxyl groups on the denopamine molecule.

Human vs. Animal Glucuronidation: In humans, glucuronidation occurs almost exclusively at the alcoholic hydroxyl group nih.govpsu.edu. In contrast, rat and rabbit models primarily form the phenolic glucuronide nih.gov. Dogs and monkeys exhibit metabolism via both phenolic and alcoholic glucuronides nih.gov. This regioselectivity is a key difference in how the drug is processed across species.

Species-Specific Differences in Metabolic Profiles

Significant differences exist in the metabolic profiles of this compound across various animal species nih.govnih.govresearchgate.netcore.ac.uknih.gov. These variations influence the types and proportions of metabolites formed and excreted.

Rat Metabolism: Rats excrete this compound predominantly as the unchanged drug and its phenolic O-glucuronide nih.gov.

Dog Metabolism: The metabolic profile in dogs is more complex, with major metabolites including the phenolic O-glucuronide, alcoholic O-glucuronide, phenolic O-sulfate, and the phenolic O-glucuronide of 3-methoxydenopamine nih.gov. Sulfate conjugation, observed in dogs, is noted to be less common in rodents researchgate.net.

Oxidative Pathways: While oxidative pathways like side chain oxidation and ring hydroxylation occur in both rats and dogs, they are generally considered minor compared to conjugation in these species nih.gov. Demethylation, a significant pathway in humans, is also minor in rats and dogs nih.gov.

Identification and Functional Characterization of Contributing Enzymes (e.g., UDP-Glucuronosyltransferases)

The enzymes responsible for the metabolic transformations of this compound have been investigated, with a particular focus on UDP-glucuronosyltransferases (UGTs) involved in glucuronidation nih.govpsu.edubidmc.orgfrontiersin.org.

UDP-Glucuronosyltransferases (UGTs): UGTs are critical Phase II conjugating enzymes that attach glucuronic acid to xenobiotics bidmc.org. In humans, UGT2B7 has been identified as the primary enzyme catalyzing the glucuronidation of this compound, specifically targeting the alcoholic hydroxyl group nih.govpsu.edu. This enzyme exhibits high activity towards denopamine, with kinetic parameters (Km and Vmax) determined in human liver microsomes and recombinant UGT2B7 systems nih.govpsu.edu.

Cytochrome P450 (CYP) Enzymes: While specific CYP isoforms involved in the oxidative metabolism of this compound (e.g., side chain oxidation, ring hydroxylation) have not been explicitly detailed in the provided literature, these enzymes are generally responsible for Phase I oxidative reactions, which often precede or occur independently of conjugation nih.govnih.govbidmc.orgminia.edu.eg.

Preclinical Pharmacokinetic Parameters Relevant to Research Design

Preclinical pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in animal models, which informs research design and potential human translation fda.govnih.govnih.govresearchgate.netpjps.pk. While studies have confirmed the oral absorption of this compound in rats and dogs nih.govnih.gov, specific quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) were not explicitly detailed in the provided search results for this compound. General studies on drug pharmacokinetics in animals highlight the importance of these parameters for predicting drug exposure and efficacy researchgate.netpjps.pk. However, it is important to note that correlations between animal and human bioavailability can be weak due to physiological and metabolic differences cn-bio.com.

Advanced Research Methodologies for R Denopamine Studies

Quantitative Receptor Autoradiography and Imaging Techniques

While direct quantitative receptor autoradiography studies specifically detailing the binding of radiolabeled R(-)-Denopamine are not extensively documented in the provided search results, the broader field of receptor pharmacology routinely employs this technique. In principle, radiolabeled this compound could be used to map the distribution and density of β1-adrenergic receptors in various tissues. This method involves incubating tissue sections with the radioligand, followed by exposure to film or phosphor imaging plates to visualize the location and quantify the intensity of radioligand binding.

Modern imaging techniques have been instrumental in studying the effects of this compound. For instance, confocal microscopy, often coupled with immunohistochemistry, has been used to visualize the expression of specific proteins, such as the α-epithelial sodium channel (α-ENaC), in lung tissue following treatment with denopamine (B1670247). nih.gov This allows for a qualitative and semi-quantitative assessment of changes in protein localization and abundance within cellular structures. Furthermore, in vivo X-ray imaging has been employed to assess physiological outcomes, such as lung fluid clearance, providing a dynamic view of the functional consequences of this compound administration. nih.gov Non-invasive imaging technologies are crucial for understanding the effects of such compounds in living organisms. sydney.edu.au

Biochemical Assays for Cyclic Nucleotides and Protein Phosphorylation

The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular signaling events, primarily mediated by the Gs heterotrimeric G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org Biochemical assays are central to quantifying these downstream effects.

Studies have consistently shown that this compound stimulates adenylate cyclase activity. researchgate.net The resulting increase in cAMP levels can be measured using various techniques, including competitive enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays. Research has confirmed that treatment with denopamine leads to increased cAMP concentrations. nih.gov

Protein phosphorylation is a critical downstream event in the β1-adrenergic signaling pathway, where cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins. wikipedia.orgsinobiological.com Assays to measure protein phosphorylation, such as Western blotting with phospho-specific antibodies, ELISA, and mass spectrometry-based phosphoproteomics, are employed to dissect these signaling events. rndsystems.comcytoskeleton.com Interestingly, research indicates that this compound may induce a different phosphorylation profile compared to non-selective beta-agonists like isoproterenol (B85558). For example, certain proteins, such as troponin-I and phospholamban, were found to be phosphorylated to a lesser extent by denopamine than by isoproterenol, which may contribute to its distinct pharmacological profile. researchgate.net

| Assay Type | Analyte | Finding with this compound | Reference |

| Adenylate Cyclase Assay | Adenylate Cyclase Activity | Stimulated by this compound with an intrinsic activity of 0.3 compared to catecholamines in kitten ventricle membranes. | researchgate.net |

| cAMP Measurement | Cyclic AMP (cAMP) | Increased concentrations following treatment. | nih.gov |

| Protein Phosphorylation Assay | Troponin-I, Phospholamban | Less phosphorylation compared to isoproterenol. | researchgate.net |

Molecular Biology Techniques for Receptor and Signaling Protein Expression

Molecular biology techniques are fundamental to understanding the expression and function of the receptors and signaling proteins that this compound interacts with. danaher.comwikipedia.org These methods allow researchers to investigate the genetic and protein-level changes induced by the compound.

Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) can be used to measure the mRNA expression levels of the β1-adrenergic receptor (ADRB1) and other relevant signaling proteins in response to this compound treatment. danaher.com This provides insights into whether the compound alters the transcription of its target or downstream effectors.

At the protein level, Western blotting and immunohistochemistry are commonly used to detect and quantify the expression of specific proteins. sydney.edu.au For instance, immunohistochemistry has been utilized to assess the expression of α-ENaC in lung tissue from mice treated with denopamine, providing visual evidence of changes in protein levels within the tissue architecture. nih.gov Molecular cloning is another powerful tool, enabling the production of receptors and signaling proteins in controlled cellular systems for detailed pharmacological characterization. sydney.edu.aunih.gov These recombinant systems allow for the study of receptor-ligand interactions and downstream signaling in a less complex environment than native tissues.

Electrophysiological Approaches to Study Ion Channel Activity

Electrophysiological techniques, particularly the patch-clamp method, have been pivotal in elucidating the effects of this compound on ion channel activity at the single-molecule level. leica-microsystems.com This approach allows for the direct measurement of ion currents flowing through channels in the cell membrane, providing detailed information about channel gating properties, such as open probability (Po) and the number of active channels (N). nih.govalleninstitute.org

Studies using patch-clamp recordings from alveolar type 1 (T1) and type 2 (T2) cells have demonstrated that this compound modulates the activity of epithelial sodium channels (ENaC). nih.govresearchgate.net Specifically, this compound was found to increase the activity of nonselective cation (NSC) ENaC channels. In T1 cells, this was achieved by increasing both the open probability and the number of functional channels at the apical surface. researchgate.net In T2 cells, denopamine primarily increased the open probability of NSC channels. nih.govresearchgate.net These findings highlight the cell-type-specific effects of this compound on ion channel function.

| Cell Type | Channel Type | Effect of this compound (20 µM) | Parameter Measured | Finding | Reference |

| Alveolar T1 Cells | NSC ENaC | Activation | NPo (Open Probability x Number of Channels) | Increase from 0.34 ± 0.09 to 0.63 ± 0.14 | nih.govresearchgate.net |

| Po (Open Probability) | Significant Increase | nih.govresearchgate.net | |||

| N (Number of Channels) | Significant Increase | nih.govresearchgate.net | |||

| Alveolar T2 Cells | NSC ENaC | Activation | NPo (Open Probability x Number of Channels) | Increase from 0.47 ± 0.09 to 0.68 ± 0.10 | nih.govresearchgate.net |

| Po (Open Probability) | Significant Increase | researchgate.net | |||

| N (Number of Channels) | No significant effect | researchgate.net |

Proteomic and Metabolomic Profiling in Experimental Systems

Proteomics and metabolomics offer a systems-level view of the cellular response to this compound, enabling the large-scale analysis of proteins and metabolites.

Quantitative proteomics has been applied to investigate fast endophilin-mediated endocytosis (FEME), a clathrin-independent pathway. In these studies, stimulation with this compound was used to induce the endocytosis of the β1-adrenergic receptor, allowing for the identification of proteins associated with this process. bbk.ac.uk Such unbiased approaches can uncover novel protein interactions and signaling networks affected by this compound.

Metabolomic studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), are used to identify and quantify the metabolites of this compound. researchgate.net For example, LC-MS with a deuterated mobile phase has been used to elucidate the structure of denopamine metabolites, such as its glucuronidated form, by analyzing the mass shift due to hydrogen-deuterium exchange. researchgate.net This information is crucial for understanding the compound's pharmacokinetic and metabolic profile.

In Silico Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational approaches, including in silico modeling and molecular dynamics (MD) simulations, provide powerful tools to investigate the interaction between this compound and the β1-adrenergic receptor at an atomic level. zib.de These methods complement experimental data by offering insights into the structural basis of ligand binding and receptor activation. nih.govmdpi.com

Molecular docking studies can predict the preferred binding pose of this compound within the binding pocket of the β1-adrenergic receptor. These models can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the ligand.

Molecular dynamics simulations can then be used to study the dynamic behavior of the this compound-receptor complex over time. mdpi.comchemrxiv.org These simulations can reveal conformational changes in the receptor upon ligand binding, which are crucial for initiating downstream signaling. chemrxiv.org For instance, MD simulations have been used to study the interactions of various ligands with G-protein coupled receptors, providing insights into binding affinities and the stability of the ligand-receptor complex. nih.gov Although specific MD simulation studies focused solely on this compound were not prevalent in the initial search, the methodologies are well-established and have been applied to study denopamine in the context of its potential as an ACE-2/Spike protein domain inhibitor.

CRISPR/Cas9 and Gene Editing for Targeted Mechanistic Studies in Cell Lines and Animal Models

The revolutionary CRISPR/Cas9 gene-editing technology offers unprecedented opportunities to precisely manipulate the genome of cell lines and animal models to study the function of specific genes involved in the response to this compound. garvan.org.aucrisprtx.com

This technology can be used to create "knock-out" models, where the gene encoding the β1-adrenergic receptor (ADRB1) is inactivated. asgct.orgbiocompare.com Comparing the response of these knock-out cells or animals to this compound with their wild-type counterparts can definitively establish the on-target effects of the compound. Conversely, "knock-in" models can be generated to introduce specific mutations into the ADRB1 gene. nih.gov For example, a mouse model with a specific mutation in the β1-adrenergic receptor was created using CRISPR/Cas9 to study its effect on sleep behavior. nih.gov A similar approach could be used to investigate how specific polymorphisms in the β1-adrenergic receptor affect the binding and efficacy of this compound.

Furthermore, prime editing, a more precise version of CRISPR technology, has been used to introduce a specific mutation in the Adrb1 gene in the mouse brain, leading to observable behavioral changes. biorxiv.org These advanced gene-editing techniques allow for highly targeted mechanistic studies, enabling researchers to dissect the precise role of the β1-adrenergic receptor and its specific domains in mediating the effects of this compound. nih.govbiorxiv.orgnih.gov

Future Directions in R Denopamine Research

Elucidating Novel Signaling Bias and Functional Selectivity

The concept of functional selectivity, or biased signaling, posits that a single receptor can activate multiple distinct downstream signaling pathways, and ligands can preferentially engage specific pathways over others mdpi.combiomolther.orgmdpi.com. Beta-adrenergic receptors (β-ARs), including the β1-AR targeted by R(-)-Denopamine, are known to interact with both G proteins and β-arrestins, leading to diverse physiological outcomes mdpi.com. While this compound is primarily recognized for its β1-AR agonism, studies have indicated that it can promote β-arrestin2 recruitment at the β1-AR researchgate.net.

Future research should focus on comprehensively characterizing the signaling bias of this compound. This involves quantifying its efficacy and potency across various downstream effectors, including different G protein subtypes (e.g., Gs, Gi) and β-arrestin isoforms. Detailed investigations using advanced assays, such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) biosensors, can elucidate the precise conformational states of the β1-AR induced by this compound and their differential engagement with signaling partners nih.govnih.gov. Understanding whether this compound exhibits bias towards G protein-mediated signaling (e.g., cAMP production) or β-arrestin-mediated pathways (e.g., receptor internalization, ERK activation) is crucial for predicting its full spectrum of cellular effects and for designing more selective analogues researchgate.netfrontiersin.orgnih.gov. Such detailed characterization could reveal opportunities for developing this compound derivatives with tailored signaling profiles for specific therapeutic benefits, potentially minimizing unwanted side effects associated with non-biased activation mdpi.com.

Exploration of Potential Off-Target Interactions and Their Mechanistic Implications

While this compound exhibits selectivity for the β1-adrenergic receptor, a thorough investigation into potential off-target interactions is essential for a complete understanding of its pharmacological profile and for identifying any unforeseen effects researchgate.net. Off-target interactions can occur with other G protein-coupled receptors (GPCRs) or unrelated protein targets, potentially leading to unintended physiological responses.

Future research should employ broad screening assays, such as receptor binding panels and phenotypic screens, to systematically identify any significant off-target binding or functional activity of this compound. Understanding the mechanistic implications of any identified off-target interactions is critical. For instance, if this compound shows affinity for other adrenergic receptor subtypes (β2, β3, α1, α2) or other receptor families, studies would need to assess whether these interactions translate into functional signaling and whether they contribute to either beneficial or detrimental effects. Mechanistic studies could involve in vitro assays to confirm binding and downstream signaling modulation at these off-target sites, as well as in vivo models to evaluate the physiological relevance of these interactions. This comprehensive approach will allow for a more precise therapeutic application of this compound and guide the design of future analogues with improved selectivity and safety profiles.

Development of Advanced Prodrug Strategies for Targeted Delivery in Preclinical Models

The effective delivery of this compound to its target tissues, particularly the heart, is crucial for maximizing its therapeutic efficacy and minimizing systemic exposure. Advanced prodrug strategies and targeted delivery systems offer promising avenues for enhancing its pharmacokinetic and pharmacodynamic properties in preclinical models.

Future research could focus on designing this compound prodrugs that are activated specifically at the target site or under particular physiological conditions. This might involve conjugating this compound to carrier molecules or incorporating it into nanocarriers (e.g., liposomes, nanoparticles) that are engineered for targeted accumulation in cardiac tissue or specific cellular compartments. For example, prodrugs could be designed to be cleaved by enzymes predominantly expressed in the heart or to respond to specific microenvironmental cues. Preclinical studies would then be required to evaluate the efficacy of these prodrugs in terms of improved bioavailability, sustained release, enhanced cardiac targeting, and ultimately, superior therapeutic outcomes in disease models, compared to the parent compound. Such strategies aim to improve the therapeutic index of this compound by concentrating its action where needed most, thereby potentially reducing systemic side effects.

Application in Novel Preclinical Disease Models Beyond Cardiovascular Research

While this compound's primary application has been in cardiovascular conditions, its mechanism of action and potential for broader biological effects warrant exploration in non-cardiovascular disease models. Emerging research suggests that certain β-adrenergic receptor agonists might have roles in other physiological processes, including viral infection pathways.

Specifically, research has begun to investigate the potential interaction of compounds with the SARS-CoV-2 spike protein and its receptor, ACE2 guidetopharmacology.org. Although direct evidence for this compound's specific role in this context is still nascent, the broader implications of β-adrenergic signaling in immune responses and cellular entry mechanisms of viruses are areas of active investigation. Future research could explore whether this compound or its derivatives exhibit any inhibitory effects on viral entry, replication, or associated inflammatory processes in preclinical models of infectious diseases. This would involve screening this compound in cell-based assays relevant to viral pathogenesis, such as those assessing ACE2 binding, viral entry, or cytopathic effects. If initial findings are positive, further studies in animal models of relevant diseases could elucidate the therapeutic potential of this compound beyond its established cardiovascular indications.

Integration of Multi-Omics Data to Uncover Systems-Level Effects

Understanding the complete pharmacological impact of this compound requires a systems-level perspective, which can be gained through the integration of multi-omics data. This approach can reveal complex cellular responses, identify novel biomarkers, and uncover previously unrecognized mechanisms of action or off-target effects.

Future research could involve applying transcriptomics, proteomics, and metabolomics to cells or tissues treated with this compound in preclinical models. Transcriptomic analysis would identify changes in gene expression patterns induced by the compound, revealing affected cellular pathways. Proteomic studies would quantify alterations in protein abundance and post-translational modifications, providing insights into functional cellular machinery. Metabolomic profiling would reveal changes in metabolic pathways, offering a view of the compound's impact on cellular metabolism. Integrating these datasets can provide a holistic understanding of this compound's effects, potentially uncovering novel therapeutic targets or identifying subtle adverse effects that might not be apparent through single-omic analyses. This systems biology approach is vital for a comprehensive understanding of this compound's role in complex biological systems.

Computational Drug Design and Optimization for this compound Analogues

Computational approaches, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are powerful tools for optimizing existing drug scaffolds and designing novel analogues with improved properties. These methods can accelerate the drug discovery process by predicting the efficacy, selectivity, and pharmacokinetic profiles of potential new compounds.

Future research can leverage computational drug design to create novel this compound analogues with enhanced β1-AR selectivity, improved functional selectivity (e.g., bias towards specific downstream pathways), and optimized ADME (Absorption, Distribution, Metabolism, Excretion) properties. This would involve building accurate three-dimensional models of the β1-AR and its interactions with this compound, followed by virtual screening of large compound libraries or de novo design of molecules based on the this compound scaffold. Molecular dynamics simulations can further explore the binding modes and conformational changes induced by these analogues, providing atomic-level insights into structure-activity relationships. The ultimate goal is to computationally identify lead compounds that can then be synthesized and tested experimentally, significantly streamlining the development of next-generation this compound-based therapeutics.

Advancements in Stereoselective Synthesis for Sustainable Production of Research Reagents

The precise stereochemistry of this compound is critical for its pharmacological activity, as the R-enantiomer is generally considered the more potent β1-adrenergic agonist researchgate.net. Ensuring the availability of highly pure enantiomers is paramount for accurate research and reliable preclinical studies. Therefore, advancements in stereoselective synthesis are crucial for the sustainable and cost-effective production of research-grade this compound.

Future research should focus on developing and refining highly efficient and enantioselective synthetic routes to this compound. This could involve exploring novel asymmetric catalytic methods, biocatalysis, or chiral resolution techniques that minimize the formation of the S-enantiomer and reduce waste. The development of greener synthetic protocols, utilizing more sustainable reagents and reducing energy consumption, would also be a significant advancement. Such progress in synthetic chemistry will not only ensure a consistent supply of high-purity this compound for ongoing research but also lay the groundwork for potential large-scale manufacturing should the compound or its derivatives progress towards clinical application.

Q & A

Advanced Research Question

- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate efficacy (Emax) and potency (EC₅₀) .

- ANOVA with Post Hoc Tests : Compare means across doses (e.g., Scheffé’s test) to identify arrhythmia thresholds .

- Reporting Standards : Adhere to Pharmaceutical Research guidelines: report P-values with exact values (e.g., P=0.032), not thresholds (e.g., P<0.05) .

What comparative methodologies clarify this compound’s mechanism versus other β-agonists?

Basic Research Question

- Head-to-Head Assays : Compare this compound with isoprenaline (non-selective) and dobutamine (β₁-selective) in the same model.

- Receptor Specificity : Use knockout models (e.g., β₁-adrenoceptor-deficient mice) to confirm target specificity.

Key Finding : In guinea pigs, this compound’s efficacy was 80% of isoprenaline’s Emax, suggesting partial agonist activity .

How do in vitro and in vivo models differ in assessing this compound’s therapeutic window?

Advanced Research Question

- In Vitro Limitations : Isolated tissues lack neurohormonal regulation (e.g., sympathetic tone), potentially overestimating safety.

- In Vivo Validation : Use telemetry in conscious animals to account for autonomic feedback.

Data Conflict : In chick embryos, arrhythmias occurred at 10 µM , whereas guinea pigs tolerated up to 100 µM without mortality .

What longitudinal study designs are needed to evaluate this compound’s chronic effects?

Advanced Research Question

- Chronic Dosing : Administer this compound for 4–8 weeks in heart failure models (e.g., pressure-overloaded rats).

- Outcome Measures : Assess fibrosis (histology), ejection fraction (echocardiography), and β-receptor desensitization (cAMP assays).

Hypothesis : Prolonged use may downregulate β₁-receptors, diminishing therapeutic efficacy .

How can meta-analyses address publication bias in this compound research?

Advanced Research Question

- Funnel Plots : Visualize asymmetry in effect size vs. study size to detect unreported negative results.

- Trim-and-Fill Analysis : Estimate missing studies and adjust effect sizes accordingly .

Example : If small studies report exaggerated chronotropic effects, adjust Emax estimates downward by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.